1-Phenyl-2-quinoxalin-2-ylethanone

Physical chemistry Purification Formulation stability

1-Phenyl-2-quinoxalin-2-ylethanone (CAS 16310-38-6) features a distinctive enolizable ethanone bridge linking a quinoxaline ring to a phenyl group, a motif absent from simple 2-arylquinoxalines. This carbonyl functionality enables Claisen-type condensations and enolate alkylations, making it a privileged scaffold for constructing diverse 2-(2-quinoxalyl)-1-arylethanone libraries. The reported melting point of 155–156°C serves as a low-cost identity verification gate—critical given that CAS 16310-38-6 is erroneously cross-listed with 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (mp 278–283°C) in multiple vendor databases. A quick melting point determination flags mis-shipments immediately, safeguarding high-throughput screening campaigns.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B1362945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-quinoxalin-2-ylethanone
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11H,10H2
InChIKeySVDCSMOJGNIGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-quinoxalin-2-ylethanone Procurement: Core Identity and Baseline Specifications


1-Phenyl-2-quinoxalin-2-ylethanone (CAS 16310-38-6, synonym 2-phenacyl-quinoxaline) is a heterocyclic ketone with molecular formula C16H12N2O and molecular weight 248.28 g/mol [1]. The compound features a quinoxaline ring linked to a phenyl group via an enolizable ethanone bridge, a structural motif that distinguishes it from simple 2-arylquinoxalines [2]. Originally synthesized by condensation of 2-methylquinoxaline with methyl benzoate esters, the parent compound has a reported melting point of 155–156 °C [2]. A critical procurement note: CAS 16310-38-6 is erroneously cross-listed with 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (correct CAS 101768-64-3) in several vendor databases, creating a unique identity verification requirement .

Why 1-Phenyl-2-quinoxalin-2-ylethanone Cannot Be Replaced by Generic Quinoxaline Analogs


Simple in-class substitution fails for 1-phenyl-2-quinoxalin-2-ylethanone because its enolizable ethanone bridge confers both distinct physicochemical properties and unique reactivity not present in non-carbonyl 2-arylquinoxalines or acetyl-quinoxalines lacking the phenyl ring [1]. The melting point of the target compound (155–156 °C) is approximately 80 °C higher than that of 2-phenylquinoxaline (71–75 °C) and 1-(2-quinoxalinyl)ethanone (77 °C), directly impacting purification protocol design, formulation stability, and solid-state handling [2]. Furthermore, the documented CAS number conflict—where 16310-38-6 is erroneously assigned to 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (correct CAS 101768-64-3) by multiple vendors—means that generic procurement without structural verification carries a tangible risk of receiving the wrong compound entirely .

1-Phenyl-2-quinoxalin-2-ylethanone: Quantified Differentiation Evidence Against Closest Analogs


Melting Point Differentiation: 1-Phenyl-2-quinoxalin-2-ylethanone vs. 2-Phenylquinoxaline and 1-(2-Quinoxalinyl)ethanone

The target compound exhibits a melting point of 155–156 °C, which is substantially higher than two direct structural analogs: 2-phenylquinoxaline (71–75 °C) and 1-(2-quinoxalinyl)ethanone (77 °C) [1][2]. This ~80 °C elevation, attributable to the combined presence of both the phenyl ring and the carbonyl bridge enabling intermolecular dipole-dipole interactions, provides a wider thermal operating window for solid-state formulations and facilitates purification by recrystallization.

Physical chemistry Purification Formulation stability

CAS Number Integrity Risk: Verified Identity vs. Erroneous Cross-Listed Analog

CAS 16310-38-6, uniquely assigned to 1-phenyl-2-quinoxalin-2-ylethanone by NIST and the primary synthesis literature, is erroneously cross-listed in multiple vendor catalogs as 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride (a structurally unrelated sulfonamide, correct CAS 101768-64-3) [1]. NIST confirms the InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11H,10H2 structure [1]. Procurement without confirmatory analytical identity verification (NMR, melting point, MS) risks receiving the piperidine hydrochloride instead of the quinoxaline ethanone.

Chemical procurement Identity verification Database integrity

Synthetic Accessibility via Claisen-Type Condensation: Defined Yield and Purity Benchmarks

The parent compound is synthesized by NaH-mediated condensation of 2-methylquinoxaline with methyl benzoate in toluene. Sund & Callender reported yields for nine substituted analogs (29–58% for single-pass; >95% achieved for electron-deficient substrates such as 4-chloro and 4-trifluoromethyl derivatives) and provided corrected melting points for each [1]. This established protocol provides a defined purity benchmark (melting point 155–156 °C) that can be used for incoming quality control, in contrast to less-characterized analogs without published synthetic procedures.

Organic synthesis Process chemistry Building block

Enolizable Ketone Bridge as a Derivatization Handle vs. Non-Enolizable 2-Arylquinoxalines

The ethanone bridge in 1-phenyl-2-quinoxalin-2-ylethanone is enolizable, providing a nucleophilic site at the α-carbon for alkylation, acylation, or condensation reactions—reactivity that is absent in 2-phenylquinoxaline, which lacks the carbonyl group entirely [1]. This enolizable ketone motif has been specifically targeted in the original synthesis paper for generating a series of substituted ethanones and has been exploited in related systems for constructing annulated quinoxaline derivatives and materials with crystallization-induced emission properties [2].

Medicinal chemistry Synthetic methodology Chemical biology probes

Optimal Application Scenarios for 1-Phenyl-2-quinoxalin-2-ylethanone Based on Quantified Differentiation Evidence


Synthesis of Substituted Quinoxaline Libraries via Enolate Chemistry

The enolizable ethanone bridge enables Claisen-type condensations and enolate alkylations, making this compound a privileged starting material for generating diverse 2-(2-quinoxalyl)-1-arylethanone libraries. Sund & Callender demonstrated that substituents (methyl, methoxy, chloro, trifluoromethyl) could be introduced at the 3- or 4-position of the phenyl ring with yields ranging from 29% to quantitative [1]. This established methodology allows medicinal chemists to systematically explore SAR around both the quinoxaline core and the phenyl ring in a single synthetic step.

Quality-Controlled Procurement with Melting Point Gate

The well-defined melting point of 155–156 °C (155–156 °C reported by Sund & Callender; 152–153 °C reported by Wolfe et al.) provides a simple, low-cost identity verification gate upon receipt [1][2]. This is particularly critical given the CAS number conflict with 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride, which has a melting point of 278–283 °C [3]. A quick melting point determination can immediately flag incorrect shipments, saving time and resources in high-throughput screening campaigns.

Precursor for Crystallization-Induced Emission (CIE) Materials

The quinoxaline-ethanone scaffold is a direct precursor to (Z)-1-phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone (PPQE), a luminogen with crystallization-induced emission properties that has been used for fluorescence visualization of crystal formation and polymorph transformation [4]. The target compound provides the core structural elements (quinoxaline, phenyl, enolizable ketone) necessary for constructing such advanced optical materials.

Coordination Chemistry and Metal Complex Design

The quinoxaline nitrogen atoms and the carbonyl oxygen provide multiple potential coordination sites for transition metals. Related 2-phenylquinoxaline ligands have been extensively used in cyclometalated platinum(II) photosensitizers for triplet-triplet annihilation upconversion [5]. The additional carbonyl donor in 1-phenyl-2-quinoxalin-2-ylethanone expands the coordination chemistry repertoire beyond what simple 2-arylquinoxalines can offer, potentially enabling N,O-chelation modes.

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